molecular formula C13H12BrNOS B8471926 N-benzyl-5-bromo-3-methylthiophene-2-carboxamide

N-benzyl-5-bromo-3-methylthiophene-2-carboxamide

Cat. No. B8471926
M. Wt: 310.21 g/mol
InChI Key: ZRIIBEWHIUFACA-UHFFFAOYSA-N
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Patent
US08501746B2

Procedure details

To a stirred solution of N-benzyl-3-methylthiophene-2-carboxamide (0.74 g, 3.18 mmol) in acetonitrile (15 mL) was added N-bromosuccinimide (0.57 g, 3.18 mmol). The reaction mixture was stirred for 16 h, and then concentrated in vacuo. The residue was purified by column chromatography eluting with 5-35% ethyl acetate in hexane to afford the title compound as a colorless solid (0.69 g, 69%): 1H NMR (300 MHz, CDCl3) δ 7.38-7.30 (m, 5H), 6.87 (s, 1H), 4.59 (d, J=5.6 Hz, 2H), 2.46 (s, 3H); MS (ES+) m/z 310.1 (M+1), 312.1 (M+1).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([C:11]1[S:12][CH:13]=[CH:14][C:15]=1[CH3:16])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:17]N1C(=O)CCC1=O>C(#N)C>[CH2:1]([NH:8][C:9]([C:11]1[S:12][C:13]([Br:17])=[CH:14][C:15]=1[CH3:16])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C=1SC=CC1C
Name
Quantity
0.57 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 5-35% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C=1SC(=CC1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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